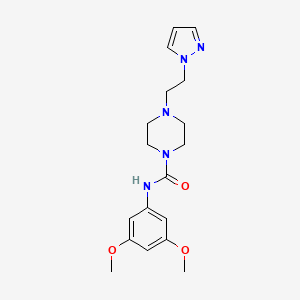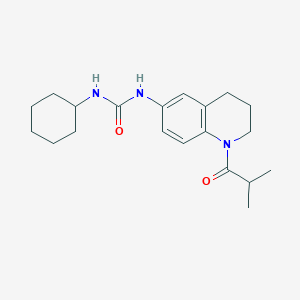
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide is a chemical compound that has been widely studied in the scientific community for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound is also known by its chemical formula C21H28N6O3.
Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research on similar pyrazole carboxamide derivatives highlights their significance in understanding molecular interactions with receptors. For example, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor utilized conformational analysis to develop unified pharmacophore models. This research provides insights into the steric and electrostatic interactions critical for receptor binding, suggesting that derivatives like 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide could be explored for cannabinoid receptor modulation (Shim et al., 2002).
Antimicrobial and Anti-inflammatory Potential
Pyrazole carboxamide derivatives have shown potential in antimicrobial and anti-inflammatory applications. Synthesis and evaluation of novel pyrazole carboxamide derivatives containing the piperazine moiety have been conducted, indicating their utility in developing new therapeutic agents. These studies underscore the importance of structural modification in enhancing biological activity and could point towards the utility of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide in similar contexts (Lv et al., 2013).
Antituberculosis Activity
Compounds with piperazine and pyrazole moieties have been identified as promising inhibitors against Mycobacterium tuberculosis, showcasing their potential in addressing tuberculosis. The design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, for instance, have led to identifying potent compounds with activity against various tuberculosis strains. This highlights the potential research avenue for 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide in antituberculosis drug development (Jeankumar et al., 2013).
Anticancer Applications
Studies have also explored the cytotoxic activities of carboxamide derivatives, indicating their potential in cancer therapy. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have demonstrated potent cytotoxic properties against leukemia and lung carcinoma cell lines. This research avenue suggests that derivatives like 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide might be explored for their anticancer activities (Deady et al., 2003).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-25-16-12-15(13-17(14-16)26-2)20-18(24)22-9-6-21(7-10-22)8-11-23-5-3-4-19-23/h3-5,12-14H,6-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRSVMVEPVMRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CCN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2694171.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2694172.png)
![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)



![Benzo[b]thiophen-2-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2694181.png)
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)


![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)

![6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2694187.png)
